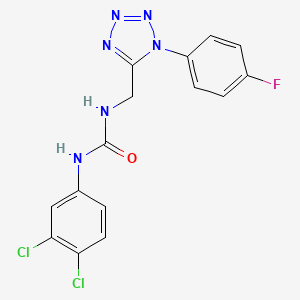

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Descripción

This compound is a urea derivative featuring a 3,4-dichlorophenyl group and a tetrazole ring substituted with a 4-fluorophenyl moiety. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability while maintaining hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FN6O/c16-12-6-3-10(7-13(12)17)20-15(25)19-8-14-21-22-23-24(14)11-4-1-9(18)2-5-11/h1-7H,8H2,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPILDHIJZFGIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the tetrazole ring: This can be achieved by reacting 4-fluorophenylhydrazine with sodium azide under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.

Urea formation: The tetrazole intermediate is then reacted with 3,4-dichlorophenyl isocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Acidic Hydrolysis

Under acidic conditions (e.g., HCl, H₂SO₄), the urea moiety undergoes cleavage to yield 3,4-dichloroaniline and a tetrazole-substituted amine derivative .

Reaction Conditions :

Mechanism : Protonation of the urea carbonyl oxygen facilitates nucleophilic attack by water, leading to C–N bond cleavage .

Basic Hydrolysis

In alkaline media (e.g., NaOH), the tetrazole ring remains stable, but the urea group decomposes to form ammonia and a bis-aryl intermediate.

Reaction Conditions :

-

0.5 M NaOH, 80°C (4 hr)

-

Yield: <50% due to side reactions

N-Alkylation of the Tetrazole Ring

The tetrazole’s N–H site reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form N-alkylated derivatives .

Reaction Conditions :

Example Product :

1-(3,4-Dichlorophenyl)-3-((1-(4-fluorophenyl)-2-methyl-1H-tetrazol-5-yl)methyl)urea .

C–H Arylation

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) target the 4-fluorophenyl group, enabling aryl diversification :

Reaction Conditions :

Click Chemistry with Azides

The tetrazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis, forming triazole-linked hybrids :

Reaction Conditions :

Example Product :

Triazole-conjugated derivatives show enhanced antimicrobial activity .

Inhibition of Bacterial Enzymes

The urea group acts as a hydrogen-bond donor to inhibit Mur ligases (e.g., MurC, MurD) in peptidoglycan biosynthesis :

Key Findings :

Structural Insight : The 3,4-dichlorophenyl group occupies a hydrophobic pocket, while the tetrazole mimics diphosphate motifs .

Peroxide-Mediated Degradation

Treatment with H₂O₂ oxidizes the tetrazole’s methylthio group to a sulfone, altering electronic properties :

Reaction Conditions :

Impact : Sulfone formation increases polarity and reduces membrane permeability.

Comparative Reaction Data Table

Mechanistic Insights

-

Urea Reactivity : Susceptible to nucleophilic attack due to electron-withdrawing aryl groups .

-

Tetrazole Stability : Resists ring-opening under mild conditions but undergoes alkylation/arylation at N–H sites .

-

Aryl Halide Reactivity : The 3,4-dichlorophenyl group exhibits limited electrophilicity, requiring harsh conditions for substitution .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for developing antimicrobial agents and biochemical probes. Further studies should explore its photochemical behavior and catalytic applications.

Aplicaciones Científicas De Investigación

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the tetrazole ring from 4-fluorophenylhydrazine and sodium azide. |

| 2 | Reaction of the tetrazole intermediate with 3,4-dichlorophenyl isocyanate to form the final product. |

Chemistry

The compound serves as a versatile building block in organic synthesis. It can be utilized in creating more complex molecules and materials, making it valuable for researchers in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity: Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The unique chemical structure positions this compound as a candidate for therapeutic applications. Its potential to modulate biological pathways makes it suitable for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties can enhance the performance of specialty chemicals used in various sectors.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea on human cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings demonstrated substantial inhibition zones, indicating its effectiveness as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Tetrazole-Containing Urea Derivatives ()

Five urea-tetrazole analogs from share structural similarities but differ in aryl substituents. Key comparisons include:

Key Findings :

- Melting points in analogs correlate with substituent symmetry and intermolecular forces; the target compound’s dichloro-fluorophenyl combination may result in intermediate thermal stability.

Thiazole-Piperazine Urea Derivatives ()

Compounds 11a–11o in feature a thiazole-piperazine extension instead of a tetrazole. For example:

Comparison with Target Compound :

Indole-Based Urea Derivatives ()

Compounds 4h–4j in incorporate indole cores, e.g., 4j : 1-(3,4-Dichlorophenyl)-3-(1-(3-fluorobenzoyl)-1H-indol-5-yl)urea.

Key Differences :

- Indole vs. Tetrazole : Indole’s aromatic system enables π-π stacking interactions, while tetrazole’s acidity (pKa ~4.9) mimics carboxylate groups. This divergence suggests distinct target selectivity (e.g., MAO-B inhibition for indole derivatives vs. hypoglycemic activity for tetrazole analogs) .

- Substituent Effects : Both 4j and the target compound share the 3,4-dichlorophenyl group, but the indole’s fluorobenzoyl substituent may confer enhanced blood-brain barrier penetration .

Actividad Biológica

1-(3,4-dichlorophenyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the tetrazole ring is particularly noteworthy as it enhances the compound's interaction with biological targets.

Antimicrobial Activity

Several studies have demonstrated that derivatives of tetrazole exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL .

Anticancer Activity

The anticancer potential of related compounds has been evaluated in various cancer cell lines. For example, certain tetrazole derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutics like doxorubicin, with IC50 values indicating significant growth inhibition in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives, including related structures, revealed that several compounds exhibited potent antibacterial activity against clinical strains of Staphylococcus aureus and Escherichia coli. The most active compound showed an MIC of 2 µg/mL against S. aureus, outperforming standard antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

In vitro studies on the cytotoxic effects of similar compounds against human cancer cell lines (e.g., A431 and HT29) demonstrated that the presence of electron-withdrawing groups like chlorine significantly enhanced their antiproliferative activity. The compound's mechanism was attributed to the induction of apoptosis in treated cells .

Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this urea-tetrazole hybrid compound, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between 3,4-dichlorophenyl isocyanate and the tetrazole-methylamine intermediate. Optimize conditions by varying solvents (e.g., dichloromethane or ethanol), temperatures (20–80°C), and catalysts (e.g., triethylamine). Monitor reaction progress via TLC or HPLC, and purify via column chromatography. Confirm purity using melting point analysis and spectroscopic methods (¹H/¹³C NMR, FT-IR) . For structural validation, single-crystal X-ray diffraction is recommended (see examples in ).

Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., mean C–C bond accuracy ±0.005 Å, as in ).

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., urea NH signals at δ 8.2–9.5 ppm; tetrazole protons at δ 8.5–9.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~155 ppm) and aromatic carbons.

- FT-IR : Key peaks include N-H stretching (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and tetrazole ring vibrations (~1500 cm⁻¹) .

Q. What validated analytical methods exist for quantifying this compound in complex matrices?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace analysis. For environmental samples, employ multiresidue extraction protocols (e.g., QuEChERS) followed by GC-MS validation. The U.S. FDA’s Pesticide Analytical Manual provides a framework for urea derivatives (e.g., LOD ≤ 0.01 ppm; recovery rates 80–110%) .

Advanced Research Questions

Q. How should researchers design experiments to investigate environmental fate and degradation pathways?

- Methodological Answer :

- Laboratory studies : Assess hydrolysis (pH 5–9), photolysis (UV light, 300–400 nm), and microbial degradation (OECD 301B Ready Biodegradability Test).

- Field studies : Use split-split plot designs (as in ) to evaluate soil adsorption, leaching potential, and bioaccumulation in aquatic organisms.

- Modeling : Apply fugacity models to predict distribution in air/water/soil compartments. Project INCHEMBIOL’s framework (2005–2011) offers a template for long-term ecological monitoring .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Cross-model validation : Compare cytotoxicity (e.g., MTT assay) with in vivo toxicity (rodent LD₅₀).

- Variable control : Use randomized block designs (as in ) to isolate factors like metabolism or protein binding.

- Statistical analysis : Apply ANOVA or mixed-effects models to address variability. For example, discrepancies in IC₅₀ values may arise from cell line-specific efflux pumps (e.g., P-gp overexpression) .

Q. What methodologies are appropriate for studying structure-activity relationships (SAR) of novel analogs?

- Methodological Answer :

- Systematic substitution : Modify the dichlorophenyl or fluorophenyl moieties (e.g., replace Cl with CF₃ or OCH₃) and test bioactivity .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like kinase enzymes.

- In vitro assays : Use dose-response curves (EC₅₀) and selectivity indices (e.g., CC₅₀/EC₅₀) to prioritize analogs. Reference SAR frameworks for urea-based pesticides in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.